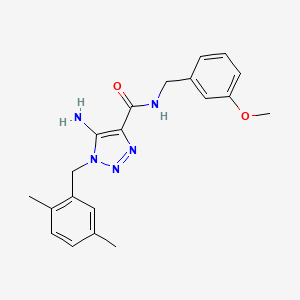![molecular formula C15H14BrNO2 B2837045 4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol CAS No. 1232820-99-3](/img/structure/B2837045.png)
4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol is a biochemical compound used for proteomics research . It has a molecular formula of C15H14BrNO2 and a molecular weight of 320.18 .
Molecular Structure Analysis
The molecule has an intramolecular O—H N hydrogen bond between the phenol OH group and the imine N atom, forming an S(6) ring . The planarity of the molecule in the two polymorphs was found to be significantly different, with dihedral angles ( ) between the two aromatic rings for the previously published ‘orange’ polymorph of = 1.8 (2) at 120 K, while the new ‘yellow’ polymorph had = 45.6 (1) at 150 K .Physical and Chemical Properties Analysis
The compound has a molecular weight of 320.18 . It was also observed that both polymorphs displayed some degree of thermochromism and upon cooling the ‘orange’ polymorph became more yellow, while the ‘yellow’ polymorph became paler upon cooling .Applications De Recherche Scientifique
Bromophenol Derivatives in Marine Algae
Bromophenol derivatives isolated from marine algae like Rhodomela confervoides have been extensively studied for their structural diversity and biological activities. For instance, Zhao et al. (2004) identified eight new bromophenol derivatives from Rhodomela confervoides, characterized by their detailed spectroscopic analysis. These compounds, however, were found inactive against several human cancer cell lines and microorganisms, suggesting selectivity in their biological activities (Zhao et al., 2004).
Photodynamic Therapy Application
Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibited significant photophysical and photochemical properties, making them potential candidates for photodynamic therapy applications in cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties are particularly noteworthy for Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Structural Characterization
Tatlidil et al. (2022) focused on the synthesis and characterization of novel compound imines, including structural elucidation through single crystal X-ray diffraction and DFT studies. This research underscores the versatility of bromophenol derivatives in chemical synthesis and the exploration of their potential pharmacological applications (Tatlidil et al., 2022).
Antioxidant and Antibacterial Activities
Research into tridentate substituted salicylaldimines, which share structural motifs with bromophenol derivatives, revealed their antibacterial and antioxidant activities. Oloyede-Akinsulere et al. (2018) synthesized and screened these compounds against multidrug-resistant organisms, finding that methoxy-substituted compounds exhibited the highest activity. This study highlights the potential of bromophenol derivatives in developing new antibacterial and antioxidant agents (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
4-bromo-2-[(2-methoxyphenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-15-5-3-2-4-11(15)9-17-10-12-8-13(16)6-7-14(12)18/h2-8,10,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFXNENRVPWMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
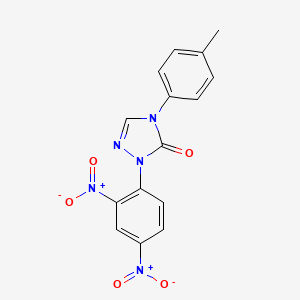




![N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide](/img/structure/B2836973.png)

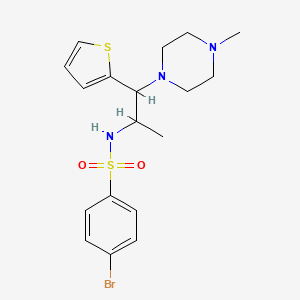
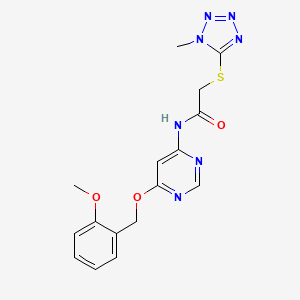
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2836981.png)
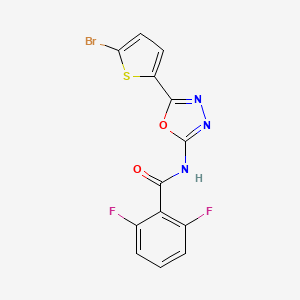
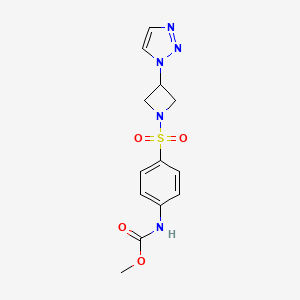
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(4-fluorophenoxy)-N-methylacetamide](/img/structure/B2836984.png)
